molecular formula C7H8Br2N2 B1605840 3,5-Dibromo-4,6-dimethylpyridin-2-amine CAS No. 5407-86-3

3,5-Dibromo-4,6-dimethylpyridin-2-amine

Cat. No. B1605840
CAS RN: 5407-86-3
M. Wt: 279.96 g/mol
InChI Key: CPQZUZPWNKOMCC-UHFFFAOYSA-N
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Description

“3,5-Dibromo-4,6-dimethylpyridin-2-amine” is a chemical compound with the CAS Number: 5407-86-3 . It has a molecular weight of 279.96 and its IUPAC name is 3,5-dibromo-4,6-dimethyl-2-pyridinamine .


Synthesis Analysis

The synthesis of this compound involves several steps . One method involves the reaction of 2-Amino-4,6-dimethylpyridine with bromine and acetic acid at 20℃ for 1.25 hours in an inert atmosphere . This is followed by a reaction with sodium hydroxide . Other methods involve the use of bromine in acetic acid at 20℃ for 3 hours , or the use of tetrachloromethane, N-Bromosuccinimide, and dibenzoyl peroxide .


Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-4,6-dimethylpyridin-2-amine” is represented by the linear formula C7H8Br2N2 . The InChI key for this compound is CPQZUZPWNKOMCC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dibromo-4,6-dimethylpyridin-2-amine” include a high GI absorption, BBB permeant, and it is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.25 . Its water solubility is 0.0628 mg/ml; 0.000224 mol/l .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Pyridine derivatives, which can be synthesized using “3,5-Dibromo-4,6-dimethylpyridin-2-amine”, have been found to have potential biological activities .
    • Method of Application : The compound is used in the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives .
    • Results or Outcomes : The synthesized pyridine derivatives were found to have potential as chiral dopants for liquid crystals .
  • Scientific Field: Drug Discovery

    • Application : This compound can be used in the development of new drugs . Its pyridine core is a common motif in many pharmaceuticals .
    • Method of Application : It can be used as a building block in the synthesis of more complex molecules .
    • Results or Outcomes : The specific outcomes would depend on the drug being developed .
  • Scientific Field: Material Science

    • Application : Pyridine derivatives, such as those that can be synthesized from “3,5-Dibromo-4,6-dimethylpyridin-2-amine”, have been found to have potential as chiral dopants for liquid crystals .
    • Method of Application : The compound is used in the synthesis of these derivatives .
    • Results or Outcomes : The synthesized derivatives were found to have potential for use in liquid crystal displays .
  • Scientific Field: Computational Chemistry

    • Application : This compound can be used in computational chemistry for the development of new materials and drugs .
    • Method of Application : It can be used as a model compound in simulations to study its properties and reactivity .
    • Results or Outcomes : The specific outcomes would depend on the simulation results .
  • Scientific Field: Safety and Handling

    • Application : Understanding the safety and handling procedures of this compound is crucial in laboratory settings .
    • Method of Application : Safety data sheets provide information on the properties of the compound, including physical, chemical, and toxicological properties, as well as recommendations for storage, handling, and disposal .
    • Results or Outcomes : Proper handling and storage of the compound can prevent accidents and ensure the safety of laboratory personnel .

Safety And Hazards

The safety information for “3,5-Dibromo-4,6-dimethylpyridin-2-amine” includes a GHS07 pictogram and a warning signal word . The hazard statements include H302-H312-H332 .

properties

IUPAC Name

3,5-dibromo-4,6-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQZUZPWNKOMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278938
Record name 3,5-Dibromo-4,6-dimethylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820241
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5-Dibromo-4,6-dimethylpyridin-2-amine

CAS RN

5407-86-3
Record name 3,5-Dibromo-4,6-dimethyl-2-pyridinamine
Source CAS Common Chemistry
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Record name NSC 10729
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Record name 5407-86-3
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Record name 3,5-Dibromo-4,6-dimethylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIBROMO-4,6-DIMETHYL-2-PYRIDINAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Zhang, S Zaidi, KM Haney, GE Kellogg… - The Journal of organic …, 2011 - ACS Publications
The syntheses of the natural product anibamine and its three olefin isomers have been achieved concisely and efficiently via highly regio- and stereoselective reactions. The crucial …
Number of citations: 21 pubs.acs.org

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